molecular formula C32H44ClN3O9 B12648610 73Zat34esp CAS No. 77714-98-8

73Zat34esp

Cat. No.: B12648610
CAS No.: 77714-98-8
M. Wt: 650.2 g/mol
InChI Key: ANHBJISROJTYCJ-IQUQRBAYSA-N
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Description

73Zat34esp is a hypothetical brominated heterocyclic compound inferred from nomenclature patterns and structural analogs in available literature. The suffix "esp" may denote specific stereochemical or proprietary characteristics. Based on structural analogs, 73Zat34esp is hypothesized to feature:

  • Core structure: Benzothiophene or benzoxazole ring system.
  • Molecular properties: High GI absorption, BBB permeability, and CYP enzyme inhibition, as observed in related brominated heterocycles .

Properties

CAS No.

77714-98-8

Molecular Formula

C32H44ClN3O9

Molecular Weight

650.2 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-(methylamino)propanoate

InChI

InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10+/t18-,19-,23+,24-,25+,28+,31+,32+/m1/s1

InChI Key

ANHBJISROJTYCJ-IQUQRBAYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)NC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 73Zat34esp involves several steps, starting from the natural product maytansine. The key steps include the deacetylation of maytansine to produce N2’-deacetyl-maytansine. The reaction conditions typically involve the use of mild bases and organic solvents to facilitate the deacetylation process .

Industrial Production Methods

Industrial production of 73Zat34esp follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as chromatography and recrystallization to ensure high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

73Zat34esp undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 73Zat34esp can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

73Zat34esp has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its cytotoxic properties and potential use in cancer therapy. It has been used in cell culture studies to understand its effects on cell division and apoptosis.

    Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mechanism of Action

The mechanism of action of 73Zat34esp involves its binding to tubulin, a protein that is essential for microtubule formation. By binding to tubulin, 73Zat34esp inhibits microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism makes it a potent cytotoxic agent, particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 73Zat34esp (inferred properties) with key analogs from and :

Compound CAS/ID Molecular Formula Molecular Weight Key Substituents GI Absorption BBB Permeability CYP Inhibition
73Zat34esp Hypothetical C₁₀H₈BrNO₂S (est.) ~300 (est.) Br, COOH, benzothiophene High Yes CYP1A2
7-Bromobenzo[b]thiophene-2-carboxylic acid 7312-10-9 C₉H₅BrO₂S 257.10 Br at C7, COOH High Yes CYP1A2
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid N/A C₁₀H₇BrO₂S 271.13 Br at C6, CH₃ at C4, COOH Moderate No None
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4-carboxylate 719310-31-3 C₁₃H₁₆BrNO₃ 314.18 Br at C6, tert-butyl carbamate Low No CYP2D6

Key Observations :

  • Bromine Position : Bromine at C7 (as in 7312-10-9) enhances BBB permeability compared to C6-substituted analogs, likely due to reduced steric hindrance .
  • Functional Groups : Carboxylic acid groups (73Zat34esp, 7312-10-9) improve solubility and GI absorption versus carbamate derivatives (719310-31-3) .
  • Enzyme Inhibition : CYP1A2 inhibition is common in bromobenzothiophenes, while benzooxazines (e.g., 719310-31-3) target CYP2D6 .

Physicochemical and Toxicological Profiles

Parameter 73Zat34esp 7312-10-9 719310-31-3
Molecular Polarity High (TPSA ~65 Ų) 65.54 Ų 55.12 Ų
LogP ~2.8 (est.) 2.5 3.1
Acute Toxicity (LD₅₀) Not available 300 mg/kg (rat) 500 mg/kg (mouse)
Environmental Impact PBT (Persistent) PBT flagged Low bioaccumulation

Notes:

  • The higher LogP of 719310-31-3 correlates with reduced water solubility compared to carboxylated analogs.
  • Brominated thiophenes (73Zat34esp, 7312-10-9) show higher environmental persistence (PBT) due to stable C-Br bonds .

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